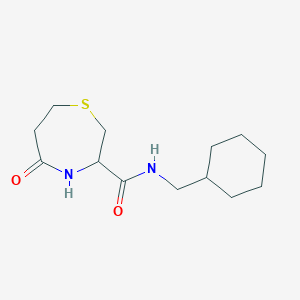

N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2S/c16-12-6-7-18-9-11(15-12)13(17)14-8-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSTWPJIUCRSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethylamine with a thioamide derivative, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides or thiazepane derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide serves as a precursor in the synthesis of various pharmaceutical agents. Its structural properties make it an attractive candidate for drug development targeting multiple therapeutic areas, including antimicrobial and anticancer therapies.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit activity against various pathogens. Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains .

The compound has been studied for its potential biological activities beyond antimicrobial effects. Its interactions with biological pathways related to inflammation and cellular signaling have been noted, suggesting possible roles in modulating immune responses.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential activity against various pathogens | |

| Anti-inflammatory | Possible modulation of inflammatory pathways | |

| Anticancer | Investigated for effects on cancer cell lines |

Industrial Applications

In addition to its research applications, this compound is also being explored for industrial uses in developing new materials with unique properties. Its versatility as a synthetic intermediate allows it to be employed in creating complex molecules necessary for advanced material science applications.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares its core 5-oxo-1,4-thiazepane-3-carboxamide structure with several analogs, differing primarily in the substituent attached to the carboxamide nitrogen. Below is a detailed comparison:

Pharmacological and Physicochemical Properties

- Enzyme Binding : Aromatic analogs like BG14767 and compound 10 may engage in π-π stacking with enzyme active sites, whereas the cyclohexylmethyl group could favor hydrophobic pocket interactions, as seen in HDAC inhibitors .

- Synthetic Challenges : Bulky substituents (e.g., cyclohexylmethyl) may reduce coupling efficiency during synthesis, as evidenced by the low yield (15%) of compound 10 with aniline .

Key Research Findings

- HDAC Inhibition : Thiazepane carboxamides are linked to HDAC inhibition, a mechanism relevant in cancer therapy. The cyclohexylmethyl derivative’s bulky substituent may enhance isoform selectivity compared to smaller aryl groups .

Notes

Data Limitations : Direct pharmacological data for N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide are sparse; comparisons rely on structural analogs and computational predictions.

Contradictions : While compound 10’s low yield suggests synthetic challenges with aryl amines, cyclohexylmethylamine’s reactivity in similar conditions remains untested .

Future Directions : Studies should prioritize synthesizing the cyclohexylmethyl analog to evaluate its HDAC inhibition potency, toxicity, and pharmacokinetics relative to established analogs.

Biological Activity

N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as CMT-4, is a synthetic compound belonging to the class of thiazepane derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O2S. It features a seven-membered thiazepane ring containing both nitrogen and sulfur, which contributes to its unique biological properties. The presence of the cyclohexylmethyl group enhances its interaction with biological targets compared to other thiazepane derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown efficacy against various pathogens, suggesting that CMT-4 may be a candidate for further investigation in drug development aimed at treating infections.

Anticancer Potential

CMT-4 has also been studied for its anticancer properties. Preliminary studies suggest that it may influence cellular pathways related to apoptosis and cell cycle regulation. For instance, compounds in this class have demonstrated the ability to induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival and proliferation .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects including anti-inflammatory responses and alterations in cellular signaling pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of cyclohexylmethylamine with a thioamide derivative, followed by cyclization to form the thiazepane ring. The reaction conditions often include bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to similar thiazepane derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H22N2O2S | Contains a cyclohexylmethyl group; studied for antimicrobial and anticancer properties. |

| 5-Oxo-N-phenyl-1,4-thiazepane-3-carboxamide | C12H14N2O2S | Contains a phenyl group; investigated for similar biological activities. |

| N-(3-chloro-5-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | C13H15ClN2O2S | Chlorine substitution alters reactivity; potential antimicrobial properties. |

Case Studies and Research Findings

Several studies have focused on the biological activity of CMT-4:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazepanes possess varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. CMT-4's structure suggests it may exhibit similar or enhanced activity due to its unique substituents .

- Anticancer Activity : In vitro studies on cancer cell lines indicated that compounds similar to CMT-4 can induce apoptosis through caspase activation pathways. Further research is needed to elucidate the specific pathways involved in CMT-4's anticancer effects .

- Inflammation Modulation : Research has suggested that thiazepane derivatives can modulate inflammatory responses by affecting cytokine production and signaling pathways involved in inflammation .

Q & A

Q. Q1. What synthetic methodologies are reported for synthesizing N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide derivatives?

A: A multi-step synthesis involves cyclization and coupling reactions. For example, L-cysteine reacts with methyl acrylate under alcoholic conditions to form intermediates like methyl S-(3-methoxy-3-oxopropyl)-L-cysteinate (88% yield). Subsequent cyclization with ammonia/methanol yields the 5-oxo-1,4-thiazepane-3-carboxylic acid core. The final carboxamide is formed via HATU-mediated coupling with cyclohexylmethylamine in DMF . Methodological challenges include optimizing coupling efficiency (e.g., achieving higher yields beyond 15%) and controlling stereochemistry during cyclization.

Q. Q2. How can the molecular structure of this compound be validated experimentally?

A: X-ray crystallography is the gold standard for structural confirmation. For related cyclohexyl-containing carboxamides, crystallographic data (e.g., bond angles, torsion angles) are often reported to validate stereochemistry and hydrogen-bonding networks . Complementary techniques include - and -NMR to confirm functional groups and LC-MS for purity assessment.

Advanced Research Questions

Q. Q3. What strategies are recommended to resolve contradictions in bioactivity data for thiazepane carboxamides?

A: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

- Dose-response validation : Replicate assays across multiple concentrations.

- Solvent controls : Ensure DMSO or other solvents do not interfere with biological targets.

- Target specificity screening : Use computational docking (e.g., molecular dynamics simulations) to assess binding affinity to off-target proteins .

- Metabolic stability studies : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism.

Q. Q4. How can the cyclohexylmethyl group influence the compound’s pharmacokinetic properties?

A: The cyclohexylmethyl moiety enhances lipophilicity, potentially improving blood-brain barrier permeability. However, this may reduce aqueous solubility. Strategies to balance these properties include:

- LogP optimization : Measure partition coefficients via HPLC or shake-flask methods.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility without altering the core structure .

- In silico modeling : Predict ADMET properties using tools like SwissADME or QikProp.

Q. Q5. What experimental designs are suitable for probing the mechanism of action of this compound in histone deacetylase (HDAC) inhibition?

A: HDAC inhibition assays typically involve:

- Enzymatic activity : Fluorogenic substrates (e.g., acetylated lysine derivatives) to measure IC values.

- Cellular assays : Quantify histone acetylation levels via Western blot or ELISA in cancer cell lines.

- Structural analysis : Co-crystallize the compound with HDAC isoforms (e.g., HDAC6) to identify binding motifs .

- Selectivity profiling : Compare inhibition across HDAC classes (I, II, IV) to assess isoform specificity.

Methodological Considerations

Q. Q6. How can reaction yields for HATU-mediated couplings be improved?

A: Key factors include:

- Solvent choice : DMF is standard, but switch to DMA or DMSO for temperature-sensitive reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of HATU relative to the carboxylic acid.

- Base optimization : Replace DIEA with Hunig’s base for sterically hindered amines.

- Workup protocols : Employ SPE cartridges or gradient chromatography to isolate polar byproducts .

Q. Q7. What analytical techniques are critical for characterizing impurities in synthesized batches?

A:

- HPLC-MS : Detect low-abundance impurities (e.g., unreacted starting materials, dimers).

- -NMR with relaxation reagents**: Identify trace solvents (e.g., residual DMF) .

- Elemental analysis : Confirm stoichiometry and rule out inorganic contaminants.

Data Interpretation and Reporting

Q. Q8. How should researchers address variability in biological replicate data for this compound?

A:

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability.

- Blinded experiments : Minimize bias in data collection.

- Meta-analysis : Aggregate data from multiple labs using standardized protocols (e.g., NIH guidelines).

Q. Q9. What structural analogs of this compound have been studied, and how do their activities compare?

A: Analogs like (R)-5-oxo-N-phenyl-1,4-thiazepane-3-carboxamide show reduced HDAC inhibition compared to cyclohexylmethyl derivatives, suggesting the cyclohexyl group enhances target binding. Modifications to the thiazepane ring (e.g., replacing sulfur with oxygen) also decrease activity, highlighting the importance of the thioether moiety .

Computational and Structural Insights

Q. Q10. Which computational tools are recommended for predicting the binding mode of this compound to HDACs?

A:

- Molecular docking : AutoDock Vina or Glide to model interactions with HDAC active sites.

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes.

- Pharmacophore mapping : MOE or Schrödinger to identify critical binding features (e.g., zinc-binding groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.